molecular formula C14H13ClN2O B250299 2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide

2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide

Cat. No. B250299
M. Wt: 260.72 g/mol
InChI Key: BGLPCCFGBNBDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide, also known as CEP-26401, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibition of this enzyme has been shown to enhance the efficacy of DNA-damaging agents in cancer therapy.

Scientific Research Applications

2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of DNA-damaging agents such as cisplatin, temozolomide, and ionizing radiation in various cancer cell lines and animal models. In addition, 2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has been shown to sensitize cancer cells to immune checkpoint inhibitors, suggesting a potential role in combination therapy for cancer.

Mechanism of Action

PARP is an enzyme involved in DNA repair, specifically in the repair of single-strand breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. 2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide binds to the catalytic domain of PARP and inhibits its activity, leading to enhanced DNA damage and cell death.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. In addition, 2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has been shown to enhance the immune response to cancer cells by increasing the expression of immune-related genes and cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide is its specificity for PARP, which reduces the risk of off-target effects. However, like many small molecule inhibitors, 2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, the use of 2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide in combination with DNA-damaging agents can result in increased toxicity, which must be carefully monitored.

Future Directions

For 2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide include the development of more soluble analogs for in vivo administration, as well as the investigation of its potential in combination therapy with other cancer treatments. In addition, further research is needed to fully understand the mechanisms underlying 2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide's immune-sensitizing effects, which could lead to the development of new immunotherapeutic approaches for cancer.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide involves the reaction of 2-chloroaniline with 5-methyl-2-pyridinecarboxylic acid to form the intermediate 2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide. This intermediate is then treated with thionyl chloride to yield the final product, 2-(2-chlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide.

properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(5-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C14H13ClN2O/c1-10-6-7-13(16-9-10)17-14(18)8-11-4-2-3-5-12(11)15/h2-7,9H,8H2,1H3,(H,16,17,18)

InChI Key

BGLPCCFGBNBDBO-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC=CC=C2Cl

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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